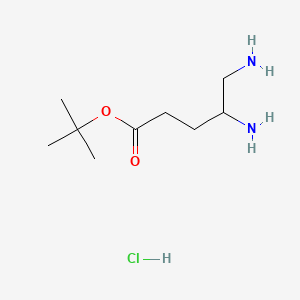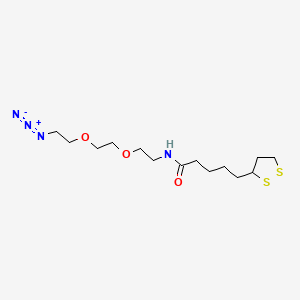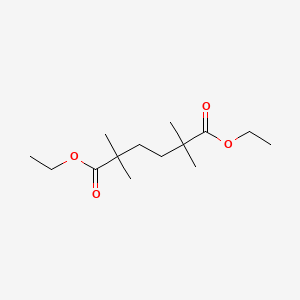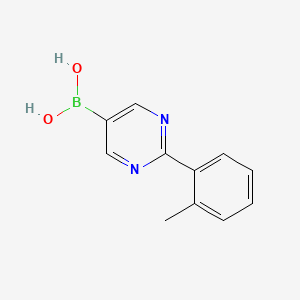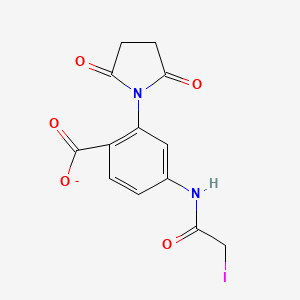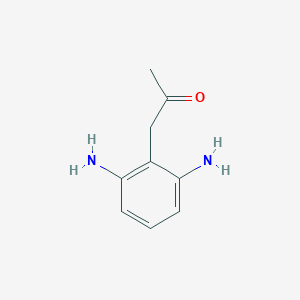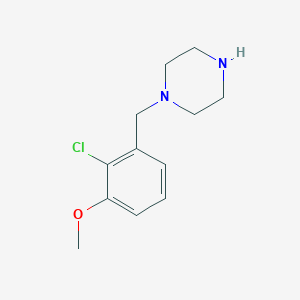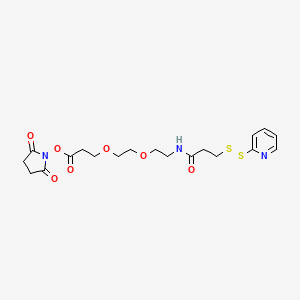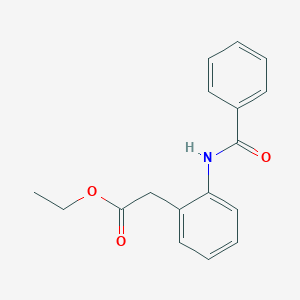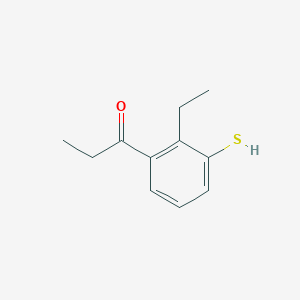
(1R,2S,4R)-4-(Methoxycarbonyl)-2-methylcyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S,4R)-4-(Methoxycarbonyl)-2-methylcyclohexane-1-carboxylic acid is a chiral compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,4R)-4-(Methoxycarbonyl)-2-methylcyclohexane-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclohexane derivative.
Functional Group Introduction: Introduction of the methoxycarbonyl and carboxylic acid groups through esterification and oxidation reactions.
Stereochemical Control: Use of chiral catalysts or chiral starting materials to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production methods may involve:
Catalytic Hydrogenation: Using metal catalysts to achieve the desired stereochemistry.
Enzymatic Methods: Employing enzymes to introduce chirality in a more environmentally friendly manner.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,4R)-4-(Methoxycarbonyl)-2-methylcyclohexane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols.
Scientific Research Applications
(1R,2S,4R)-4-(Methoxycarbonyl)-2-methylcyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which (1R,2S,4R)-4-(Methoxycarbonyl)-2-methylcyclohexane-1-carboxylic acid exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, potentially affecting metabolic processes or signal transduction.
Comparison with Similar Compounds
Similar Compounds
(1R,2S,4R)-4-(Methoxycarbonyl)-2-methylcyclohexane-1-carboxylic acid: Unique due to its specific stereochemistry.
This compound: Similar in structure but may differ in reactivity or biological activity.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which influences its reactivity and interactions with other molecules, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C10H16O4 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
(1R,2S,4R)-4-methoxycarbonyl-2-methylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O4/c1-6-5-7(10(13)14-2)3-4-8(6)9(11)12/h6-8H,3-5H2,1-2H3,(H,11,12)/t6-,7+,8+/m0/s1 |
InChI Key |
GTQUIZFRBGPJMU-XLPZGREQSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H](CC[C@H]1C(=O)O)C(=O)OC |
Canonical SMILES |
CC1CC(CCC1C(=O)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


